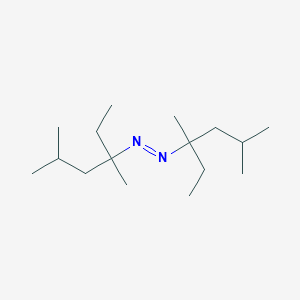
2-Iodo-1-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1-hexene is an organic compound with the molecular formula C6H11I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a hexene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodo-1-hexene can be synthesized through a multi-step process starting from 5-hexen-1-ol. The general procedure involves the conversion of 5-hexen-1-ol to its corresponding mesylate, followed by substitution with sodium iodide. The reaction conditions typically involve the use of dichloromethane as a solvent and cooling the reaction mixture to low temperatures (0 to -5°C) to control the reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-1-hexene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in reactions with sodium azide or potassium cyanide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hex-1-yne.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Sodium Iodide: Used in the synthesis of this compound from mesylates.
Bases: Such as potassium tert-butoxide, used in elimination reactions.
Electrophiles: Such as bromine or hydrogen bromide, used in addition reactions.
Major Products Formed
Substitution: Products like 2-azido-1-hexene or 2-cyano-1-hexene.
Elimination: Formation of hex-1-yne.
Addition: Formation of 2,3-dibromohexane or 2-bromo-1-hexene.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1-hexene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of iodinated compounds for radiographic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Iodo-1-hexene in chemical reactions typically involves the formation of a carbocation intermediate when the iodine atom leaves. This intermediate can then undergo various transformations, such as nucleophilic attack or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodohexane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
2-Bromo-1-hexene: Similar reactivity but with bromine instead of iodine, which can affect the reaction rate and conditions.
2-Chloro-1-hexene: Another halogenated alkene with different reactivity due to the presence of chlorine.
Uniqueness
2-Iodo-1-hexene is unique due to the presence of the iodine atom, which is a good leaving group, making it highly reactive in substitution and elimination reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry .
Eigenschaften
CAS-Nummer |
54145-19-6 |
|---|---|
Molekularformel |
C6H11I |
Molekulargewicht |
210.06 g/mol |
IUPAC-Name |
2-iodohex-1-ene |
InChI |
InChI=1S/C6H11I/c1-3-4-5-6(2)7/h2-5H2,1H3 |
InChI-Schlüssel |
HXHBSEFLWXXWSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



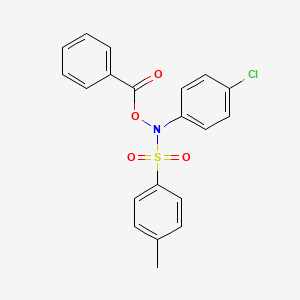
![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
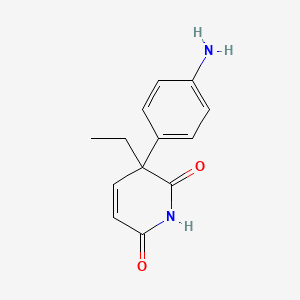
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
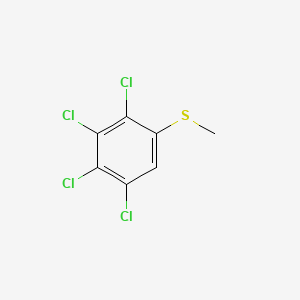
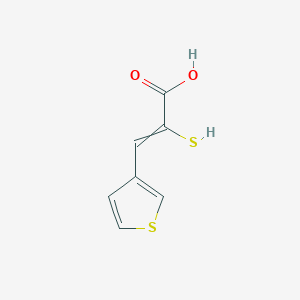
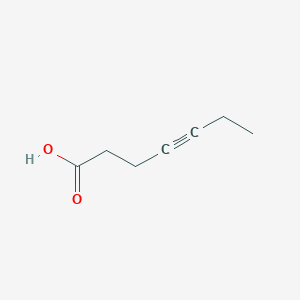

![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)



